4-Morpholinobenzonitrile
CAS No.: 10282-31-2
Cat. No.: VC20948204
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10282-31-2 |
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Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 4-morpholin-4-ylbenzonitrile |
Standard InChI | InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Standard InChI Key | ZSCUWVQXQDCSRV-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC=C(C=C2)C#N |
Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
4-Morpholinobenzonitrile consists of a benzene ring substituted with a nitrile group (CN) at position 1 and a morpholine ring at position 4. The morpholine substituent imparts important physicochemical properties to the molecule, including enhanced solubility and specific biochemical interactions.
Molecular Information
Synthesis Methods
The synthesis of 4-Morpholinobenzonitrile has been described in various scientific publications, with several methods demonstrating efficient production pathways.
Microwave-Assisted Synthesis
A direct and efficient method for synthesizing 4-Morpholinobenzonitrile involves the reaction of 4-chlorobenzonitrile with morpholine under microwave irradiation in solvent-free conditions. This approach represents a green chemistry method that minimizes solvent use and energy consumption .
The reaction proceeds as follows:
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4-chlorobenzonitrile is combined with morpholine
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The mixture is subjected to microwave irradiation
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Nucleophilic aromatic substitution occurs, replacing the chlorine with the morpholine group
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The product (4-Morpholinobenzonitrile) is isolated and purified
This solvent-free method provides advantages in terms of reduced environmental impact and operational simplicity .
Chemical Reactivity
Like other benzonitrile derivatives, 4-Morpholinobenzonitrile can undergo various chemical transformations, particularly at its nitrile functional group.
Major Reaction Types
Biological Activity and Applications
Research indicates that compounds containing both benzonitrile and morpholine moieties display significant biological activity, suggesting potential applications for 4-Morpholinobenzonitrile in pharmaceutical development.
Antimicrobial Properties
Studies have demonstrated that morpholine-containing benzonitrile derivatives exhibit antimicrobial properties. Research publications specifically mention that compounds structurally related to 4-Morpholinobenzonitrile possess antibacterial and antifungal activities .
For example, derivatives of 4-morpholino benzamide (which can be synthesized from 4-Morpholinobenzonitrile) have shown excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. Some of these compounds have also demonstrated activity against Mycobacterium tuberculosis H37Rv .
Pharmacological Applications
The morpholine ring in 4-Morpholinobenzonitrile contributes to its potential pharmacological applications. Morpholine-containing compounds have been investigated for:
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Antibacterial activity
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Antimycobacterial effects
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Antifungal properties
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Potential anticancer applications
The biological activity of these compounds is attributed to the morpholine ring's ability to enhance solubility and facilitate interaction with biological systems and targets .
Research and Development Applications
4-Morpholinobenzonitrile serves as a valuable intermediate in organic synthesis, particularly in the development of more complex biologically active molecules.
Use as a Chemical Building Block
The compound's dual functionality—the reactive nitrile group and the morpholine substituent—makes it useful as a building block in the synthesis of various derivatives. For example:
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The nitrile group can be transformed into other functional groups (amides, amines, carboxylic acids)
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The morpholine ring provides a site for further functionalization
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The aromatic core allows for additional substitution reactions
Scientists have utilized this compound to prepare a series of N-((2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamide derivatives, which were subsequently evaluated for antimicrobial and antimycobacterial activity .
Comparison with Structurally Related Compounds
Several structurally related compounds appear in the scientific literature, including position isomers and compounds with different linking groups between the benzonitrile and morpholine moieties.
Structural Analogs Comparison
Recent Research Findings
Scientific investigations continue to explore the applications of morpholine-containing benzonitrile derivatives, including 4-Morpholinobenzonitrile, in various fields.
A study focused on the synthesis and antimicrobial activity of 4-(morpholin-4-yl)benzohydrazide derivatives started with 4-Morpholinobenzonitrile as a key precursor. The research demonstrated the compound's value in developing molecules with enhanced antimicrobial properties, designed to increase intracellular concentration and potentially overcome drug resistance mechanisms .
Another research publication described the synthesis of benzohydrazide derivatives with demonstrated antibacterial activities against pathogens including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, and Salmonella enterica . These findings illustrate the potential utility of 4-Morpholinobenzonitrile-derived compounds in addressing antimicrobial resistance challenges.
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